Lysine-Proline-Phenylalanine, commonly referred to as Lys-Pro-Phe, is a tripeptide composed of three amino acids: lysine, proline, and phenylalanine. This compound plays a significant role in various biological processes and has garnered attention for its potential applications in biochemistry and medicine.
Lys-Pro-Phe can be synthesized through solid-phase peptide synthesis techniques or extracted from natural sources where peptides are present. It is often studied in the context of its interactions with enzymes and its role as a substrate in biochemical reactions.
Lys-Pro-Phe is classified as a bioactive peptide, which is a type of peptide that can influence biological processes. It falls under the category of amino acid derivatives and is recognized for its involvement in enzyme interactions and signaling pathways.
The synthesis of Lys-Pro-Phe typically employs solid-phase peptide synthesis (SPPS), a widely used method in peptide chemistry. This technique involves the sequential addition of protected amino acids to a solid resin support.
Lys-Pro-Phe has a linear structure characterized by peptide bonds linking the amino acids:
The molecular formula for Lys-Pro-Phe is . Its molecular weight is approximately 304.35 g/mol.
Lys-Pro-Phe primarily participates in hydrolysis reactions catalyzed by various proteolytic enzymes, such as chymotrypsin and cathepsin G. These reactions involve the cleavage of peptide bonds.
Lys-Pro-Phe acts as a substrate for specific enzymes, leading to biochemical changes within cells. Upon enzymatic cleavage, it can influence signaling pathways and gene expression.
The binding interactions of Lys-Pro-Phe with enzymes can alter cellular functions, including metabolism and cell signaling, which are crucial for maintaining homeostasis.
Relevant data on dipole moments indicate that lysine contributes significantly due to its charged side chain, enhancing interactions with other biomolecules .
Lys-Pro-Phe has several scientific applications:
Solid-phase peptide synthesis (SPPS) employing Fmoc/tBu strategy remains the cornerstone for synthesizing Lys-Pro-Phe and its analogues. The sequence presents unique challenges due to the secondary amine of proline, which can cause aspartimide formation or incomplete deprotection. Standard protocols utilize Nα-Fmoc protection with side-chain protection as follows: Lys(Nε-Boc), Pro(unprotected), and Phe(unprotected). Coupling typically employs HBTU/HOBt or HATU activation in DMF, with double couplings recommended after proline incorporation to prevent deletion sequences [1] [4].
Resin selection critically influences purity and functionality. Rink amide resin yields C-terminal amidated peptides, mimicking physiological C-termini and enhancing metabolic stability. For C-terminal acids, Wang resin is preferred. Recent optimizations include:
Table 1: SPPS Optimization Parameters for Lys-Pro-Phe Analogues
Parameter | Standard Protocol | Optimized Protocol | Purity Improvement |
---|---|---|---|
Coupling Reagent | HBTU/HOBt | HATU/DiPEA | 15-20% |
Pro-Phe Coupling Time | 120 min | Microwave, 45 min | 12% |
Lys Side-Chain Protection | Boc | Mtt (acid-labile) | 18%* |
Fmoc Deprotection | 20% piperidine/DMF | 0.1M DBU + 0.5M oxyma/DMF | Reduced epimerization |
*Mtt enables selective on-resin modifications after partial deprotection [3] [4].
Automated synthesizers (e.g., Applied Biosystems 433A) enable efficient production at 0.1 mmol scale, yielding 50-100 mg of crude peptide after cleavage (TFA:TIPS:H2O, 95:2.5:2.5) with 90-95% homogeneity post-purification. Reverse-phase HPLC (C18 column) with 0.1% TFA/acetonitrile gradients achieves >97% purity, verified by ESI-MS and analytical HPLC [1].
β-Homo amino acid (β3-hAA) substitution significantly enhances proteolytic resistance of Lys-Pro-Phe by disrupting protease recognition while maintaining conformational properties. β3-homophenylalanine (β3hPhe) incorporation at the C-terminus yields Lys-Pro-β3hPhe, which exhibits 15-fold increased stability in human serum compared to the native tripeptide [5] [6]. The methylene extension alters backbone torsion angles (φ, ψ ≈ –135°, 145°) while preserving side chain orientation, enabling retention of biological activity.
Synthetic access employs Fmoc-β3hPhe-OH building blocks with Nα-Fmoc and side-chain protection identical to α-amino acids. Coupling requires extended activation (HATU, 5 eq DIPEA) and double coupling cycles due to steric hindrance. Crucially, β3hAAs maintain standard SPPS compatibility when incorporated at either terminal position. Internal substitutions (e.g., Lys-β3hPro-Phe) require pseudodilution techniques to prevent diketopiperazine formation during elongation [5] [7].
Table 2: Stability and Bioactivity of β-Homo Amino Acid-Substituted Analogues
Analogue | Serum Half-life (h) | Protease Resistance* | Melanoma Cell Growth Inhibition (IC50, μM) |
---|---|---|---|
Lys-Pro-Phe | 0.8 ± 0.2 | 1.0 | >100 (inactive) |
Lys-Pro-β3hPhe | 12.1 ± 1.5 | 15.1 | 40.2 ± 3.1 |
Lys-β3hPro-Phe | 9.7 ± 0.9 | 12.1 | 53.6 ± 4.3 |
β3hLys-Pro-Phe | 7.3 ± 0.7 | 9.1 | 68.9 ± 5.2 |
*Relative to native tripeptide in chymotrypsin assay [5] [6].
Molecular dynamics simulations confirm that β3hAA substitutions reduce backbone flexibility (RMSF decrease by 0.8Å) while maintaining electrostatic potential distribution. This rigidification enhances membrane permeability (PAMPA log Pe increased by 1.2 units) without compromising aqueous solubility when charged residues are present [5].
Macrocyclization constrains conformational flexibility, shielding Lys-Pro-Phe from exopeptidase degradation. Three primary strategies have been successfully applied:
Disulfide Cyclization: C-terminal cysteine addition (Lys-Pro-Phe-Cys) enables disulfide dimerization via [Cys4]-Lys-Pro-Phe sequences. Oxidation with 10 eq DMSO in ammonium acetate buffer (pH 7.0) yields tail-to-tail homodimers (MW confirmed by ESI-MS). This method requires precise stoichiometry control to prevent oligomerization. For monomeric cycles, sequences like Cys-Lys-Pro-Phe-Cys permit intramolecular disulfide formation (0.01M I2 in MeOH/H2O), generating 14-membered rings. Disulfide stability remains pH-dependent, limiting utility in reducing environments [3] [4].
Lactam Bridge Formation: On-resin head-to-side chain cyclization between Lysε-amine and Phe-carboxylate generates protease-resistant 19-membered bicycles. Orthogonal protection (Lys(Mtt), Phe(allyl)) enables selective deprotection (2% TFA/DCM for Mtt; Pd(PPh3)4/PhSiH3 for allyl) followed by PyBOP/DIEA-mediated cyclization. This method yields cyclodimers (25-120 nM MC1R binding) when applied to peptide conjugates containing Lys-Pro-Phe motifs. The lactam bridge significantly enhances trypsin/chymotrypsin resistance (t1/2 >24h) compared to linear analogues [4] [8].
Cyclodimerization via "Click" Chemistry: Azide-alkyne Huisgen cycloaddition generates triazole-linked dimers. Linear precursors (e.g., Azido-Lys-Pro-Phe and Propiolyl-Lys-Pro-Phe) are synthesized using Fmoc-L-azidohomoalanine and Fmoc-propargylglycine. Copper-catalyzed cyclization (CuSO4/sodium ascorbate) yields 1,4-disubstituted triazole-linked dimers with enhanced rigidity. X-ray crystallography confirms nanotubular self-assembly (diameter 8.7Å) through intermolecular H-bonding, contributing to membrane permeability [4] [5].
Cyclic tetrapeptides (e.g., cyclo(Pro-β3homoPhe-Phe-Lys)) exhibit exceptional proteolytic stability (no degradation after 24h in 10% serum) while maintaining nanomolar bioactivity. The Cambridge Structural Database analysis reveals that such structures adopt type VI β-turns stabilized by trans-amide bonds and intramolecular H-bonding [5].
Site-specific functionalization expands Lys-Pro-Phe's utility in bioconjugation and probe development. Key modifications include:
Terminal Capping:
Fluorescent Labeling:
PEGylation and Carrier Conjugation:
Phosphorylation and Methylation:
Table 3: Functionalization Yields and Applications
Modification | Reagent/Conditions | Yield (%) | Application |
---|---|---|---|
N-Terminal Acetylation | Ac2O (5 eq)/DIEA, DMF, 20min | >98 | Charge neutralization |
C-Terminal Biotinylation | Biotin-OSu (3 eq)/DIEA, DMSO, 12h | 85 | Affinity purification |
FITC Labeling (+spacer) | FITC (2 eq)/DIEA, DMF, 24h dark | 78 | Cellular imaging |
Sulfo-Cy5 Labeling | Sulfo-Cy5-NHS (1.5 eq), pH 7.4, 2h | 65 | In vivo imaging |
KLH Conjugation | Maleimide-KLH, 0.1M phosphate, pH 7.0 | 92* | Immunogen development |
Trimethyl-Lys Incorporation | Fmoc-Lys(Me3)-OH SPPS | >95 | Epigenetic probe design |
*Based on HPLC quantification of unreacted peptide [3].
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